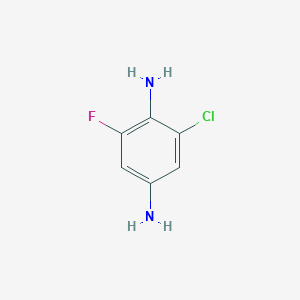

2-Chloro-6-fluorobenzene-1,4-diamine

Description

Properties

IUPAC Name |

2-chloro-6-fluorobenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGVOIMOZRUCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Fluorobenzene 1,4 Diamine and Analogous Structures

Strategies for Halogenated Aromatic Diamine Synthesis

The construction of halogenated aromatic diamines relies on a set of established and versatile chemical transformations. These strategies generally involve the introduction of amino and halogen functionalities onto a benzene (B151609) ring through distinct, sequential steps. The choice of a specific pathway often depends on the availability of starting materials, the desired substitution pattern, and the need for chemoselectivity.

One of the most fundamental and widely employed methods for synthesizing aromatic amines is the reduction of the corresponding nitro compounds. unimi.itwikipedia.org This transformation is particularly useful for preparing halogenated diamines, as the nitro groups can be introduced onto the aromatic ring via electrophilic nitration, and their subsequent reduction is typically high-yielding and tolerant of halide substituents.

The conversion of a nitro group to an amino group can be achieved using various reducing agents. wikipedia.org Historically, the Béchamp reduction, which uses iron filings in acidic media (e.g., HCl), was a common industrial method. orgoreview.com Other classical reagents include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. A significant advantage of these methods is their chemoselectivity; they readily reduce nitro groups without affecting aryl C-Cl or C-F bonds.

Modern approaches frequently utilize catalytic hydrogenation. unimi.it This process involves treating the nitro-substituted halogenated benzene with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org Transfer hydrogenation, using hydrogen donors like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, is also highly effective and can offer excellent selectivity. For instance, several bromo, chloro, and iodo-substituted nitroarenes have been selectively reduced to the corresponding anilines using hydrazine hydrate and Pd/C. organic-chemistry.org

| Reducing System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Fe / HCl (Béchamp Reduction) | Aqueous HCl, heat | Excellent for preserving aryl halides. orgoreview.com |

| SnCl₂ / HCl | Concentrated HCl, often at room temperature | Mild conditions, good tolerance of halogens. |

| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, Pd/C catalyst, various solvents (e.g., ethanol) | Highly efficient, but care must be taken to avoid hydrodehalogenation, especially with C-Br and C-I bonds. organic-chemistry.org |

| Hydrazine Hydrate / Catalyst | N₂H₄·H₂O, catalyst (e.g., Pd/C, Raney Ni), solvent (e.g., ethanol), heat | Effective for selective reduction without high-pressure H₂ gas. wikipedia.orgorganic-chemistry.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reduction of one nitro group in dinitro compounds. |

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for introducing nucleophiles, including amines, onto an aromatic ring. wikipedia.org Unlike electrophilic substitutions, SNAr reactions require the aromatic ring to be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to a suitable leaving group, typically a halogen. libretexts.orgmasterorganicchemistry.com

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In the context of synthesizing halogenated diamines, an SNAr approach could involve reacting a di- or tri-halogenated nitrobenzene (B124822) with an amine source (e.g., ammonia, or a protected amine) to replace one of the halogens. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance. youtube.com

| Substrate Type | Nucleophile | Key Features |

|---|---|---|

| Dinitrochlorobenzene | Ammonia (NH₃) or Hydroxide (OH⁻) | Classic example demonstrating the need for ortho/para activating groups. wikipedia.org |

| Polyhalogenated Nitroarenes | Primary or Secondary Amines | Regioselectivity is determined by the positions of activating groups and the relative reactivity of the halogens. |

| Fluoro-nitro-aromatics | Amines | The C-F bond is often the most susceptible to cleavage in SNAr reactions due to its high polarity. researchgate.net |

Another viable strategy begins with an existing aniline (B41778) or diaminobenzene precursor, followed by the direct introduction of halogen atoms onto the aromatic ring through electrophilic aromatic substitution. wikipedia.org The amino group (-NH₂) is a powerful activating group and is strongly ortho- and para-directing. testbook.combyjus.com This high reactivity can sometimes be a challenge, leading to polyhalogenation and lack of regiochemical control. nih.gov

To overcome this, the amino group is often temporarily converted into a less activating protecting group, such as an amide (e.g., by reacting the aniline with acetic anhydride (B1165640) to form an acetanilide). This N-acetyl group is still ortho-, para-directing but is less activating than a free amino group, which allows for more controlled, stepwise halogenation. After the desired halogen atoms have been introduced, the protecting group can be easily removed by hydrolysis to regenerate the amino group.

For the synthesis of a compound like 2-chloro-6-fluorobenzene-1,4-diamine, a multi-step process would be required, potentially involving:

Protection of one or both amino groups of a p-phenylenediamine (B122844) precursor.

Sequential or directed electrophilic chlorination and fluorination.

Deprotection to yield the final product.

The choice of halogenating agent is critical. For chlorination, reagents like chlorine (Cl₂) or N-chlorosuccinimide (NCS) are common. Electrophilic fluorination is more challenging due to the high reactivity of fluorine gas (F₂), but reagents like Selectfluor have made this transformation more manageable in modern synthesis. wikipedia.org

Advanced Synthetic Transformations Involving C-F and C-Cl Bond Formation

Recent advances in organometallic chemistry have provided new tools for the formation of carbon-halogen bonds, offering alternative pathways that can provide improved selectivity and functional group tolerance compared to classical methods.

The introduction of fluorine into organic molecules is of immense interest, particularly in the pharmaceutical industry, as fluorine substitution can dramatically alter a molecule's metabolic stability and biological activity. springernature.com Transition metal-catalyzed methods for forming C-F bonds have emerged as a powerful alternative to traditional electrophilic fluorination or nucleophilic substitution (Balz-Schiemann reaction). nih.govgrantome.com These reactions often proceed under milder conditions and can be applied to complex molecules at late stages of a synthesis. rsc.org

Catalytic systems based on various transition metals, including palladium, copper, and nickel, have been developed to mediate the fluorination of aryl precursors like aryl halides, triflates, or boronic acids using a nucleophilic fluoride (B91410) source (e.g., CsF, AgF). nih.govgrantome.com

Palladium has been the most extensively studied metal for C-F bond formation. nih.gov The key and most challenging step in the catalytic cycle is the final reductive elimination of the aryl fluoride from an aryl-palladium(II)-fluoride intermediate. This step is often kinetically unfavorable. nih.gov

Significant breakthroughs have been achieved through the design of specialized ligands and the exploration of alternative mechanistic pathways. Research has shown that the oxidation of the palladium center to a higher oxidation state, such as Pd(IV), can facilitate C-F bond formation. springernature.com The Ritter lab, for instance, developed methods where a Pd(IV)-fluoride complex, formed by reacting a Pd(II) precursor with an electrophilic fluorinating agent like Selectfluor, can fluorinate arenes. springernature.com This process is believed to proceed through a high-valent palladium intermediate, which is a more potent electrophile capable of fluorinating even weakly nucleophilic aromatic rings. springernature.comnih.gov

Another major challenge has been the tendency of common phosphine (B1218219) ligands to react with fluoride, leading to P-F bond formation and catalyst deactivation. nih.gov This has spurred the development of new ligand systems that are more resistant to fluoride and can effectively promote the desired C-F reductive elimination. nih.gov These advanced methods hold promise for the efficient and selective synthesis of complex fluoroaromatic compounds. acs.org

| Catalyst/Ligand System | Fluoride Source | Aryl Precursor | Key Mechanistic Feature |

|---|---|---|---|

| Palladium with specialized phosphine or N-heterocyclic carbene (NHC) ligands | Nucleophilic (e.g., CsF, AgF) | Aryl Triflates, Bromides | Promotes C(sp²)-F reductive elimination from a Pd(II) intermediate. nih.gov |

| Doubly cationic palladium motifs | Electrophilic (e.g., Selectfluor, NFSI) | Aryl C-H bonds | Involves a catalytically formed Pd(IV)-F electrophile that performs aromatic fluorination. springernature.comnih.gov |

| (Xantphos)Pd complex | - | Aryl-Pd-CF₃ complexes | Facile reductive elimination to form Ar-CF₃ bonds, relevant to understanding C-F bond formation. nih.gov |

Transition Metal-Catalyzed Fluorination of Aryl Precursors

Cobalt Precatalyst Systems for C(sp²)-H Borylation in Fluorinated Arenes

The regioselective C(sp²)-H borylation of fluorinated arenes is a critical transformation for creating versatile building blocks used in pharmaceuticals and agrochemicals. nih.gov While precious metals like iridium have been traditionally used, first-row transition metals such as cobalt have emerged as powerful alternatives, offering unique selectivity. nih.gov

Cobalt complexes featuring bis(phosphino)pyridine (PNP) pincer ligands are effective precatalysts for the C(sp²)-H borylation of arenes. nih.gov These systems exhibit a remarkable and synthetically useful ortho-to-fluorine selectivity. nih.govacs.org This selectivity is attributed to a thermodynamic preference, where the C(sp²)-H oxidative addition to a cobalt(I)-boryl species is fast and reversible, favoring the more stable ortho-fluorinated intermediate. nih.govnih.gov The mechanism generally proceeds through a Co(I)-Co(III) redox cycle. nih.gov

Both air-sensitive cobalt(III) dihydride boryl complexes and more robust, air-stable cobalt(II) bis(pivalate) compounds have been developed as effective precatalysts. acs.orgprinceton.edu These catalysts demonstrate broad functional group tolerance across a range of fluoroarenes, and their electronically enhanced ortho-selectivity can override traditional directing-group effects seen with iridium catalysts. acs.orgprinceton.edu Interestingly, by modifying the ligand system, such as using a bis(silylene)pyridine (SiNSi) pincer, the selectivity can be inverted to favor the meta position relative to the fluorine substituent. nih.gov This highlights the tunability of cobalt-based systems for accessing different isomers of fluorinated arylboronate esters, which are precursors to amines.

| Catalyst System | Key Ligand Type | Observed Regioselectivity | Mechanistic Control | Air Stability |

|---|---|---|---|---|

| (iPrPNP)Co | Bis(phosphino)pyridine (PNP) | High ortho-to-fluorine | Thermodynamic | Precatalysts can be air-stable (e.g., Co(II) bis(pivalate)) acs.orgprinceton.edu |

| (SiNSi)Co | Bis(silylene)pyridine (SiNSi) | meta-to-fluorine | Kinetic | Requires in situ activation nih.gov |

| (ArTpy)Co | Sterically protected terpyridine | Near-exclusive meta | Kinetic (turnover-limiting C-H activation) nih.gov | Described as a precatalyst system nih.gov |

Diazotization and Thermal Decomposition Routes for Fluorinated Aromatic Derivatives

The replacement of an amino group with fluorine via a diazonium salt intermediate is a classic and fundamental method for synthesizing fluoroaromatic compounds. thieme-connect.de This process, often known as the Balz-Schiemann reaction, involves two primary steps: the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium salt. thieme-connect.deresearchgate.net

The synthesis begins with the reaction of a primary aromatic amine with a diazotizing agent, such as sodium nitrite, in the presence of a fluoride source like anhydrous hydrogen fluoride (HF) or HF-pyridine. google.comacs.org This forms an arenediazonium fluoride or tetrafluoroborate (B81430) salt. thieme-connect.deresearchgate.net This step is highly exothermic, and for safety, it is often performed at low temperatures (e.g., -10°C to 5°C). google.comacs.org

The subsequent decomposition of the isolated or in situ-generated diazonium salt to yield the fluoroaromatic product requires energy, typically in the form of heat. researchgate.netgoogle.com However, this thermal decomposition can be hazardous and often produces tarry byproducts, lowering the yield. researchgate.netacs.org To mitigate these issues, modern approaches have been developed. The use of ionic liquids as a reaction medium can lead to a simpler, safer process with higher product purity and recyclability of the solvent. researchgate.net Furthermore, continuous flow technology offers significant safety advantages by controlling the exothermic diazotization step and enabling a fully telescoped process without the need to isolate potentially unstable diazonium salt intermediates. acs.org Photochemical decomposition using light sources like mercury lamps has also been explored as a milder alternative to thermal methods. acs.org

Green Chemistry Approaches in Diamine Synthesis

Green chemistry principles, which focus on designing chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of aromatic diamines. Key strategies include the use of alternative energy sources like microwaves and the development of reactions that proceed without catalysts or solvents.

Microwave-Assisted Amination Techniques

Microwave-assisted organic synthesis has become a transformative technique for accelerating chemical reactions. nih.gov In the context of diamine synthesis, the microwave-assisted Buchwald-Hartwig amination reaction is particularly effective for forming C(sp²)-N bonds. nih.govacs.org This method involves coupling an aryl halide (or dihalide) with an amine in the presence of a palladium catalyst.

The primary advantage of using microwave irradiation is a dramatic reduction in reaction time compared to conventional heating methods. nih.govacs.org Reactions that might take 24 hours under traditional reflux conditions can often be completed in 10 to 30 minutes in a microwave reactor. nih.govacs.org This acceleration is achieved through efficient and rapid heating of the reaction mixture. The protocol is compatible with a wide variety of aryl bromides and secondary amines, consistently delivering moderate to excellent product yields. nih.govacs.org This rapid, high-yielding approach aligns with the green chemistry principle of enhancing energy efficiency. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Typically hours (e.g., 24 h) nih.gov | Typically minutes (e.g., 10-30 min) nih.govacs.org |

| Energy Input | Less efficient, slower heating | Direct, rapid, and efficient heating |

| Yields | Variable to good | Moderate to excellent, often outperforming conventional methods nih.gov |

| Applicability | Broad scope | Broad scope, compatible with various aryl halides and amines nih.gov |

Catalyst-Free and Solvent-Free Methodologies

Developing synthetic routes that eliminate the need for both catalysts (especially those based on precious metals) and harmful organic solvents is a primary goal of green chemistry. rsc.orgrsc.org For the synthesis of amine-containing structures, several catalyst-free and solvent-free (neat) methods have been reported. These reactions are operationally simple, often involving the direct mixing of reactants at room or slightly elevated temperatures. rsc.orgacs.org

One such approach involves the three-component reaction of an amine, a sulfonyl azide, and a terminal ynone, which proceeds rapidly under neat conditions to provide N-sulfonyl formamidines in high yields. rsc.org Another strategy is the catalyst-free synthesis of aryl diamines through a three-step process that proceeds without purification. researchgate.net These methods are highly step-economic and generate minimal waste. nih.gov The absence of a solvent reduces environmental impact and simplifies product isolation, while avoiding a catalyst reduces cost and prevents potential metal contamination in the final product. rsc.orgnih.gov

| Feature | Description |

| Simplicity | Involves mixing reagents without the need for a catalyst or solvent medium. rsc.orgrsc.org |

| Efficiency | Reactions are often rapid, occurring within minutes to a few hours. rsc.orgmdpi.com |

| Yields | Typically provides products in modest to excellent yields. rsc.orgresearchgate.net |

| Waste Reduction | Minimizes waste by eliminating solvents and catalyst-related purification steps. nih.gov |

| Cost-Effectiveness | Reduces costs associated with catalysts, solvents, and energy for purification. researchgate.netnih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluorobenzene 1,4 Diamine

Aromatic Reactivity Modulated by Halogen and Amine Substituents

The benzene (B151609) ring of 2-chloro-6-fluorobenzene-1,4-diamine is profoundly influenced by the presence of two strongly electron-donating amino groups and two deactivating halogen substituents. This combination dictates the molecule's susceptibility to and regioselectivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The outcome of such reactions on a substituted ring is determined by the electronic properties of the substituents already present. unizin.orglibretexts.org Activating groups increase the reaction rate compared to benzene and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and, with the exception of halogens, direct to the meta position. libretexts.org

In this compound, the amino groups (-NH2) are powerful activating groups. They donate electron density to the ring through a strong +M (mesomeric) or resonance effect, which outweighs their -I (inductive) electron-withdrawing effect. lumenlearning.com Conversely, the chlorine (-Cl) and fluorine (-F) atoms are deactivating groups because their strong -I effect (due to high electronegativity) overcomes their weaker +M effect. libretexts.org Despite being deactivators, halogens are ortho-, para-directors. libretexts.org

The directing influence of the substituents on this molecule is summarized in the table below.

Table 1: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Position(s) |

|---|---|---|---|---|

| -NH₂ (at C1) | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Strongly Activating | Ortho, Para (C2, C6, C4) |

| -NH₂ (at C4) | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Strongly Activating | Ortho, Para (C3, C5, C1) |

| -Cl (at C2) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating | Ortho, Para (C1, C3, C5) |

| -F (at C6) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating | Ortho, Para (C1, C5, C3) |

When considering the combined influence, the potent activating and directing power of the two amino groups dominates the weaker deactivating effects of the halogens. The positions ortho and para to the amino groups (C3 and C5) are highly activated and are the primary sites for electrophilic attack. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur regioselectively at the C3 and C5 positions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The aromatic ring of this compound is electron-rich due to the two powerful electron-donating amino groups. This high electron density makes the molecule inherently unreactive toward nucleophilic attack, as it disfavors the formation of the required anionic intermediate.

However, should a reaction be forced under harsh conditions, the relative leaving group ability of the two halogens becomes a key factor. In nucleophilic aromatic substitution, fluorine is often a better leaving group than chlorine. nih.gov This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and helps to stabilize the transition state.

Table 2: Comparison of Halogens as Leaving Groups in SNAr

| Property | Fluorine | Chlorine |

|---|---|---|

| Electronegativity | ~3.98 | ~3.16 |

| C-X Bond Strength | Higher | Lower |

| Leaving Group Ability in SNAr | Generally Better | Generally Poorer |

| Rationale | The highly electronegative F atom strongly polarizes the C-F bond and stabilizes the anionic intermediate. nih.gov | The C-Cl bond is weaker, but Cl is less effective at stabilizing the intermediate via induction. |

Given these factors, any potential SNAr reaction would likely involve the displacement of the fluoride (B91410) ion over the chloride ion.

Transformational Reactions of Amine Functionalities

The two amino groups on the molecule are primary sites of chemical reactivity, susceptible to both oxidation and serving as the synthetic product of reduction reactions.

Oxidation Pathways Leading to Quinone Derivatives

Para-phenylenediamines are readily oxidized to form quinone derivatives. acs.orgnih.gov The oxidation process typically involves the removal of two electrons and two protons, leading to the formation of a quinone-diimine structure. This transformation can be achieved using a variety of oxidizing agents, such as silver oxide (Ag₂O), ferric chloride (FeCl₃), or even atmospheric oxygen.

For this compound, oxidation would yield 2-chloro-6-fluorobenzo-1,4-quinone diimine. This resulting diimine is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to the corresponding 2-chloro-6-fluorobenzo-1,4-quinone. The formation of such quinones from p-phenylenediamine (B122844) derivatives is a known pathway for their environmental degradation and toxicological activation. acs.orgresearchgate.net

Reduction Processes of Nitro and Related Groups

The most common and practical synthesis of this compound involves the reduction of a corresponding dinitro or nitro-amino precursor. The synthesis typically starts with a suitably substituted nitrobenzene (B124822). For instance, the reduction of 2-chloro-6-fluoro-1,4-dinitrobenzene would provide the target diamine in high yield.

A wide array of reagents can accomplish the reduction of aromatic nitro groups to amines. organic-chemistry.org Catalytic hydrogenation using hydrogen gas with a metal catalyst (such as palladium, platinum, or nickel) is a clean and efficient method. Chemical reduction methods using metals in acidic media, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also widely employed. escholarship.org

Table 3: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; a common, high-yield industrial and laboratory method. |

| Fe / HCl or Sn / HCl | Metal-acid reduction; a classic and reliable method for amine synthesis. escholarship.org |

| NaBH₄ or LiAlH₄ | Metal hydrides; generally less effective for aromatic nitro groups unless modified. |

| Na₂S or (NH₄)₂S | Selective reduction; can be used to reduce one nitro group in a dinitro compound. |

This reductive pathway is fundamental to the preparation of many substituted anilines and phenylenediamines used as intermediates in the synthesis of pharmaceuticals and dyes. google.comguidechem.com

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing synthetic routes and designing new chemical entities. The presence of both C-Cl and C-F bonds, as well as nucleophilic amino groups, allows for a variety of mechanistic pathways.

Insights into Palladium-Mediated C-F Coupling Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov However, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of fluoroarenes. mdpi.comresearchgate.net The mechanism of these reactions typically involves a catalytic cycle initiated by the oxidative addition of the C-F bond to a low-valent palladium(0) species. mdpi.com

This oxidative addition step is often rate-limiting and is facilitated by the use of electron-rich, sterically demanding phosphine (B1218219) ligands on the palladium center. nih.govresearchgate.net These ligands stabilize the electron-rich metal center, promoting its insertion into the strong C-F bond. Additives such as lithium iodide can also promote the reaction, potentially by accelerating the C-F bond cleavage. researchgate.netmdpi.com Following oxidative addition, the resulting arylpalladium(II) fluoride complex undergoes transmetalation with an organometallic reagent (e.g., organoboron or organozinc compounds) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. mdpi.com For a substrate like this compound, selective activation of the C-F bond over the C-Cl bond can be challenging and is highly dependent on the catalyst system and reaction conditions.

Oxidative Nucleophilic Substitutions of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a powerful method for C-H functionalization in electron-deficient aromatic and heteroaromatic systems. chemrxiv.org This reaction avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to substitution. The mechanism proceeds via the addition of a nucleophile to the aromatic ring, forming a non-aromatic anionic intermediate known as a σH-adduct. chemrxiv.org

Unlike in classical nucleophilic aromatic substitution (SNAr), where a leaving group is displaced, the σH-adduct in an ONSH reaction must be oxidized to restore aromaticity. nih.gov This oxidation step involves the removal of a hydride equivalent and can be effected by an external oxidizing agent or, in some cases, by molecular oxygen. chemrxiv.org In the context of aromatic amines, this pathway can be utilized for direct amination reactions, where an amine acts as the nucleophile to substitute a C-H bond on another aromatic ring, a process relevant to the potential reactivity of the subject compound's derivatives. chemrxiv.org

Advanced Spectroscopic and Structural Characterization Techniques for Substituted Aniline Derivatives

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

In aniline (B41778) and its derivatives, characteristic Raman bands correspond to N-H stretching, C-N stretching, C-C ring vibrations, and C-H stretching and bending modes. materialsciencejournal.orgresearchgate.net The introduction of halogen substituents, such as chlorine and fluorine, induces significant shifts in these vibrational frequencies and introduces new bands corresponding to C-Cl and C-F vibrations. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict and help assign the experimental vibrational frequencies. nih.govsphinxsai.com For instance, the C-Cl stretching vibrations in chloro-fluoro-toluene derivatives have been identified and assigned using DFT calculations. nih.gov Similarly, studies on aniline have assigned the N-H stretching vibrations to specific wavenumbers. researchgate.net

Table 1: Typical FT-Raman Vibrational Frequencies for Functional Groups in Substituted Anilines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| N-H Stretching | 3400 - 3500 | researchgate.net |

| C-H Stretching (Aromatic) | 3000 - 3100 | core.ac.uk |

| C=C Ring Stretching | 1400 - 1600 | materialsciencejournal.org |

| C-N Stretching | 1250 - 1350 | materialsciencejournal.org |

| C-F Stretching | 1000 - 1400 | nih.gov |

| C-Cl Stretching | 600 - 800 | nih.gov |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For 2-Chloro-6-fluorobenzene-1,4-diamine (C₆H₆ClFN₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This precision is crucial for confirming the identity of newly synthesized or isolated compounds. nih.govacs.org

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₆H₆ClFN₂ |

| Monoisotopic Mass (Calculated) | 160.0207 Da |

| Isotopic Pattern | Presence of ³⁵Cl and ³⁷Cl isotopes in an ~3:1 ratio |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds like many aniline derivatives. epa.gov In a typical GC-MS analysis, the compound is vaporized and separated from a mixture based on its retention time on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. nist.gov The resulting mass spectrum, a fingerprint of the molecule, shows the molecular ion and various fragment ions. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature for identification. nih.gov Methods for the quantification of aniline in various samples have been developed using GC-MS, often involving a derivatization step to improve chromatographic behavior. nih.govnih.govnih.gov

Table 3: Predicted Key m/z Fragments for this compound in GC-MS

| Ion | Predicted m/z | Note |

| [M]⁺ | 160/162 | Molecular ion peak, showing ³⁵Cl/³⁷Cl isotopic pattern |

| [M-NH₂]⁺ | 144/146 | Loss of an amino group |

| [M-Cl]⁺ | 125 | Loss of a chlorine atom |

| [M-HCN]⁺ | 133/135 | Loss of hydrogen cyanide |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and less volatile compounds. It is often coupled with liquid chromatography (LC-MS). nih.govresearchgate.net In ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺. massbank.eu This technique is particularly useful as it often leaves the molecular ion intact, providing clear molecular weight information. acs.org Tandem mass spectrometry (MS/MS) can be performed on the protonated molecule to induce fragmentation and obtain structural details. researchgate.net The analysis of aniline oligomers and various aniline derivatives has been successfully carried out using ESI-MS, revealing information about their structure and redox states. acs.org

Table 4: Predicted ESI-MS Ion for this compound

| Ion Type | Predicted m/z |

| Protonated Molecule [M+H]⁺ | 161.0285 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Aniline and its derivatives exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the benzene (B151609) ring. wikipedia.org The position (λmax) and intensity of these bands are sensitive to the nature and position of substituents on the ring. researchgate.net The amino group (-NH₂) acts as an auxochrome, typically causing a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. wikipedia.org Halogen substituents also influence the electronic transitions and can cause further shifts in the absorption maxima. researchgate.net The UV-Vis spectrum is also affected by the solvent and the pH of the solution, as protonation of the amino group to form an anilinium ion alters the electronic conjugation with the benzene ring. wikipedia.org

Table 5: Typical UV-Vis Absorption Maxima for Aniline and Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

| Aniline | Ethanol | 230, 280 | wikipedia.org |

| Aniline (acidic solution) | Dilute Aqueous Acid | 203, 254 | wikipedia.org |

| o-Toluidine | NMP Suspension | ~340-355 (n-π) | researchgate.net |

| o-Anisidine | NMP Suspension | ~340-355 (n-π) | researchgate.net |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction, particularly single-crystal X-ray analysis, is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles. For substituted anilines, X-ray crystallography reveals how substituents affect the geometry of the benzene ring and the amino group. researchgate.net For example, electron-withdrawing substituents can decrease the C-N bond length and favor a more planar structure. The analysis also elucidates intermolecular interactions, such as hydrogen bonding involving the amino groups, which dictate how the molecules pack in the crystal lattice. researchgate.net While specific crystal structure data for this compound is not publicly available, analysis of related structures provides insight into expected molecular geometry.

Table 6: Selected Structural Parameters for Aniline (Reference)

| Parameter | Typical Value | Reference |

| C-N Bond Length | ~1.39 - 1.41 Å | researchgate.net |

| Amino Group Out-of-Plane Angle | ~37° - 46° | |

| C-C Bond Length (Aromatic) | ~1.39 Å | researchgate.net |

Single-Crystal X-ray Diffraction for Definitive Structural Assignment

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for the compound this compound. This technique is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Despite a thorough investigation, no published crystal structure or associated crystallographic data for this compound could be located in the public domain. The search included scholarly articles, chemical databases, and crystallographic repositories.

Consequently, a detailed analysis and presentation of its single-crystal X-ray diffraction data, including crystallographic parameters, molecular geometry, and crystal packing, cannot be provided at this time. The synthesis of a suitable single crystal and its subsequent analysis by X-ray diffraction would be required to determine its definitive solid-state structure.

Computational Chemistry and Theoretical Studies on Halogenated Diamines

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of many-body systems, including molecules like 2-Chloro-6-fluorobenzene-1,4-diamine. It is favored for its balance of accuracy and computational efficiency. DFT studies on analogous halogenated aromatic amines, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482), often employ methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to model molecular properties. prensipjournals.comresearchgate.netkarazin.ua

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. For halogenated anilines and phenols, DFT calculations have been used to determine key structural parameters. researchgate.netresearchgate.net For instance, in a study of the structurally similar 2-bromo-6-chloro-4-fluoroaniline, geometry optimization was performed using both DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-31+G(d,p) basis set. researchgate.net The calculations provide precise values for bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the steric and electronic effects of the substituents—the chloro, fluoro, and amino groups—on the benzene (B151609) ring's geometry. The deactivating nature of halogen atoms is believed to enhance the lone-pair electron delocalization from the amino group into the ring. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for an Analogous Compound (2-bromo-6-chloro-4-fluoroaniline) Data sourced from comparative calculations. researchgate.net

| Parameter | Bond/Angle | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) |

| Bond Length (Å) | C1-C2 | 1.399 | 1.411 |

| C2-Br | 1.889 | 1.905 | |

| C4-F | 1.334 | 1.349 | |

| C6-Cl | 1.731 | 1.748 | |

| Bond Angle (°) | C1-C2-C3 | 121.7 | 121.6 |

| C3-C4-C5 | 118.5 | 118.6 | |

| F-C4-C5 | 119.5 | 119.4 | |

| Cl-C6-C1 | 120.3 | 120.1 |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. semanticscholar.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies for an Analogous Compound (2,6-dichloro-4-fluoro phenol) Data from a comparative study using DFT/B3LYP/6-311+G(d,p) method. semanticscholar.org

| Parameter | Energy (eV) |

| EHOMO | -6.657 |

| ELUMO | -1.531 |

| Energy Gap (ΔE) | 5.126 |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net These calculations are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model. researchgate.net

A Potential Energy Distribution (PED) analysis is then used to provide a detailed description of each vibrational mode, quantifying the contribution of individual bond stretches, angle bends, and torsions. updatepublishing.com This level of detail is essential for an unambiguous assignment of the vibrational spectra. For example, in the analysis of 2-bromo-6-chloro-4-fluoroaniline, vibrational wavenumbers were computed at the B3LYP level, and assignments were made based on a combination of theoretical and experimental data. researchgate.net

Beyond vibrational spectra, computational methods can predict a range of other spectroscopic properties. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are then compared with experimental data to confirm molecular structures. prensipjournals.com Theoretical calculations can also predict electronic transitions, which are observed in UV-visible spectroscopy. By computing the energies of excited states, it is possible to understand the electronic absorption properties of the molecule, including the nature of the charge transfer that occurs upon excitation. prensipjournals.com

Ab Initio Calculations (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations based on first principles, without the use of empirical parameters. researchgate.net While often less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations are important for providing a baseline and are sometimes used in conjunction with more advanced methods. prensipjournals.com

In studies of similar halogenated aromatic compounds, results from HF and DFT methods are often compared. researchgate.netkarazin.ua For example, the optimized molecular geometries and vibrational frequencies of 2-bromo-6-chloro-4-fluoroaniline and 2,6-dichloro-4-fluoro phenol (B47542) were calculated using both HF and DFT (B3LYP) methods. researchgate.netresearchgate.net Typically, bond lengths calculated with the HF method are slightly shorter than those predicted by DFT and observed experimentally. The inclusion of electron correlation in DFT methods like B3LYP generally leads to better agreement with experimental data. researchgate.net

Conformational Analysis of Aromatic Diamines

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For aromatic diamines, this analysis focuses on the orientation of the amino (-NH₂) groups relative to the benzene ring and each other. The stability of different conformers is influenced by factors such as steric hindrance between adjacent groups and intramolecular hydrogen bonding. mdpi.com

Computational methods are used to explore the potential energy surface of the molecule, identifying the lowest-energy (most stable) conformations. rti.org For substituted anilines, the planarity of the amino group is a key parameter; the degree of pyramidalization at the nitrogen atom is influenced by the electronic effects of the other ring substituents. researchgate.net In this compound, the analysis would involve studying the rotation of the two amino groups to determine the most stable geometric arrangement, considering potential interactions with the adjacent halogen atoms.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior and intermolecular interactions of halogenated diamines, such as this compound, can be elucidated at an atomistic level. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, the principles governing its interactions can be inferred from simulations of analogous halogenated and aromatic amine systems.

MD simulations of halogenated organic molecules in various environments reveal the profound influence of halogen atoms on their conformational dynamics and non-covalent interactions. For this compound, simulations would likely highlight a complex interplay of hydrogen bonding, halogen bonding, and π-stacking interactions. The amino groups are potent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. The fluorine and chlorine atoms, with their high electronegativity and polarizability, introduce the potential for halogen bonding, where the halogen atom acts as an electrophilic species, interacting with a nucleophile.

The inclusion of a charged extra point in MD simulations to represent the anisotropic charge distribution on halogen atoms, known as the σ-hole, has been shown to accurately model halogen bonding in protein-ligand complexes. nih.gov This approach would be crucial for accurately simulating the intermolecular interactions of this compound. Such simulations could predict the stability of dimers and larger aggregates, providing insights into the material's solid-state packing and behavior in solution. For instance, studies on halogenated amyloidogenic peptides have demonstrated that modified force fields incorporating the σ-hole can accurately predict the formation of halogen bonds and the stability of supramolecular structures. nih.gov

The interplay of these various non-covalent forces dictates the supramolecular architecture. The relative strengths and geometries of hydrogen bonds versus halogen bonds would be a key area of investigation in MD simulations of this compound. Theoretical studies on similar molecules have shown that halogen substituents can reduce the contribution of H···H contacts in crystal packing, with H···X (where X is a halogen) contacts compensating for this reduction. researchgate.net

Interactive Data Table: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | -NH₂ | N, F, Cl | 2.7 - 3.2 | Primary interaction driving self-assembly. |

| Halogen Bond | C-Cl, C-F | N, O, π-system | 3.0 - 3.5 | Directional interaction influencing crystal packing. |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Contributes to the stability of aggregates. |

| van der Waals | All atoms | All atoms | > 3.5 | General, non-directional attractive forces. |

Theoretical Insights into Reactivity and Selectivity

Theoretical and computational studies provide invaluable insights into the reactivity and selectivity of this compound. By employing quantum chemical methods, such as Density Functional Theory (DFT), it is possible to probe the electronic structure and predict the molecule's behavior in chemical reactions.

Influence of Substituents on Reaction Kinetics

The reactivity of the this compound ring towards electrophilic aromatic substitution is governed by the electronic effects of the amino, chloro, and fluoro substituents. The amino groups are strong activating groups and are ortho-, para-directing due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the halogen atoms (chlorine and fluorine) are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. msu.edu

In this molecule, the two amino groups strongly activate the ring. The chlorine and fluorine atoms, while deactivating, will also influence the regioselectivity of reactions. The combined effect of these substituents leads to a complex reactivity pattern. Quantum chemical calculations can quantify these effects by mapping the electron density distribution and calculating molecular electrostatic potential surfaces. These calculations can identify the most nucleophilic sites on the aromatic ring, which are the likely points of electrophilic attack.

The kinetics of reactions involving the amino groups, such as acylation or alkylation, are also influenced by the halogen substituents. The electron-withdrawing nature of chlorine and fluorine will decrease the nucleophilicity of the amino groups to some extent, potentially slowing down reaction rates compared to unsubstituted 1,4-phenylenediamine.

Interactive Data Table: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | 1, 4 | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -Cl | 2 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

| -F | 6 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

Charge Transfer Characteristics within the Molecule

The electronic architecture of this compound, with its electron-donating amino groups and electron-withdrawing halogen substituents, sets the stage for intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from a molecular orbital primarily localized on the electron-rich amino groups and the benzene ring (the donor moiety) to an orbital with a greater contribution from the electron-accepting halogen atoms and the substituted ring system.

Theoretical calculations can model this process by computing the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For molecules with ICT character, the HOMO is typically localized on the donor part of the molecule, while the LUMO is concentrated on the acceptor part. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the electronic absorption and emission properties of the molecule.

Studies on similar donor-acceptor systems have shown that the extent of ICT is highly dependent on the solvent polarity. rsc.org In polar solvents, the charge-separated excited state can be stabilized, leading to a red-shift in the emission spectrum. Time-dependent DFT (TD-DFT) calculations can be employed to predict the energies of electronic transitions and to characterize the nature of the excited states, confirming the presence and extent of charge transfer. The charge transfer characteristics are fundamental to understanding the photophysical properties of the molecule and its potential applications in areas such as organic electronics and sensor technology.

Applications of 2 Chloro 6 Fluorobenzene 1,4 Diamine in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

2-Chloro-6-fluorobenzene-1,4-diamine serves as a crucial starting material or intermediate in the synthesis of a variety of more complex molecules. The presence of two nucleophilic amine groups, ortho and para to a chloro and fluoro group respectively, allows for a range of chemical transformations, making it a valuable building block for diverse applications.

Precursor for Complex Organic Frameworks

While direct examples of this compound in the synthesis of complex organic frameworks (COFs) are not extensively documented, analogous diamine linkers are fundamental to the construction of these porous crystalline polymers. The diamine functionality is key to forming the imine, amide, or other linkages that define the framework's structure. For instance, the condensation reaction between diamines and aldehydes is a common method for synthesizing 2D COFs. The specific halogenation pattern of this compound could impart unique electronic and steric properties to a resulting framework, potentially influencing its gas sorption, catalytic, or sensing capabilities. Research on diamine-functionalized Zr-based metal-organic frameworks has demonstrated their potential in fluorescence sensing and catalysis, highlighting the importance of the diamine component. researchgate.net

| Framework Type | Linkage Type | Potential Role of Diamine |

| Covalent Organic Frameworks (COFs) | Imine, Amide | Forms the structural backbone of the porous material. |

| Metal-Organic Frameworks (MOFs) | Coordination to metal nodes | Can be post-synthetically modified onto the framework or used as a functionalized linker. |

Intermediate in the Synthesis of Diverse Pharmaceutical Scaffolds

Halogenated benzene (B151609) derivatives are pivotal intermediates in the pharmaceutical industry. google.com The presence of both chlorine and fluorine in this compound makes it a potential precursor for the synthesis of complex pharmaceutical scaffolds. Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. The diamine groups can be readily derivatized to form a wide array of heterocyclic structures, which are common motifs in medicinally active compounds. For example, similar fluoro-chloro-benzene derivatives are used in the synthesis of gastric acid secretion inhibitors. google.com

| Pharmaceutical Scaffold | Synthetic Transformation of Diamine | Potential Therapeutic Area |

| Benzimidazoles | Cyclization with carboxylic acids or their derivatives | Anti-ulcer, Anthelmintic |

| Quinoxalines | Condensation with 1,2-dicarbonyl compounds | Anticancer, Antimicrobial |

| Phenazines | Oxidative cyclization | Antibiotic, Antitumor |

Role in Agrochemical Development

Derivatization for Functional Material Precursors

The reactivity of the amine groups in this compound allows for its derivatization into precursors for a variety of functional materials, including polymers and resins.

Precursors for Polymer Synthesis

Substituted p-phenylenediamines are known monomers for the synthesis of high-performance polymers. The incorporation of chlorine and fluorine into the polymer backbone, derived from this compound, could enhance properties such as thermal stability, chemical resistance, and flame retardancy. These polymers could find applications in demanding environments where robust materials are required.

Hardeners in Epoxy Resins (for analogous compounds)

Aromatic amines are a well-established class of curing agents, or hardeners, for epoxy resins. google.comnadkarnispc.com They react with the epoxide groups to form a cross-linked thermoset polymer with high strength, chemical resistance, and thermal stability. While the direct use of this compound as an epoxy hardener is not widely documented, analogous aromatic diamines are used for this purpose. google.com The presence of halogen atoms on the aromatic ring could potentially modify the curing kinetics and the final properties of the cured epoxy resin.

| Property of Cured Epoxy | Influence of Aromatic Amine Hardener |

| Glass Transition Temperature (Tg) | Generally high due to the rigidity of the aromatic structure. |

| Chemical Resistance | Excellent, particularly against solvents and corrosive agents. |

| Mechanical Strength | High tensile and compressive strength. |

Development of Specialty Chemicals

The unique substitution pattern of this compound, featuring chloro, fluoro, and two amino groups on a benzene ring, makes it a valuable precursor for the synthesis of a range of specialty chemicals. The reactivity of the amino groups allows for the formation of amides, imines, and other nitrogen-containing functionalities, while the halogen substituents can be utilized in various cross-coupling reactions to introduce further complexity.

Although specific examples for this compound are not readily found, analogous compounds such as 2-Chloro-1,4-diaminobenzene are known to be used in the production of dyes, pigments, and pharmaceuticals. guidechem.comchemicalbook.com The presence of both chlorine and fluorine atoms in this compound could potentially be leveraged to fine-tune the properties of such specialty chemicals, including their color, stability, and biological activity. For instance, in the context of dye synthesis, the specific electronic effects of the fluoro and chloro substituents could influence the chromophore's absorption and emission spectra.

Fluorinated Building Blocks in Diverse Synthetic Pathways

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal and materials chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. As a fluorinated building block, this compound offers a scaffold for the introduction of a fluorine atom in a specific position on an aromatic ring, which can be crucial for the desired activity of the target molecule.

The general importance of fluorinated building blocks is highlighted by their widespread use in the synthesis of agrochemicals and pharmaceuticals. researchgate.netrhhz.net For example, halogenated aromatic diamines, a class to which this compound belongs, are utilized in the formulation of permanent hair dyes. nih.gov While direct synthetic pathways employing this compound are not extensively detailed in the literature, its structure suggests its utility in creating complex fluorinated molecules through reactions such as diazotization of the amino groups followed by substitution, or nucleophilic aromatic substitution of the halogen atoms under specific conditions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Potential Products |

| Acylation | Acyl chlorides, Anhydrides | Diamides |

| Schiff Base Formation | Aldehydes, Ketones | Diimines |

| Diazotization | Nitrous acid | Diazonium salts (versatile intermediates) |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N,N'-diaryl-diamines |

| Heterocycle Formation | Dicarbonyl compounds, etc. | Benzimidazoles, Quinoxalines, etc. |

Ligand Design and Coordination Chemistry (for related fluorinated diamines)

While specific studies on the coordination chemistry of ligands derived directly from this compound are scarce, the broader class of fluorinated diamines has been explored for its utility in ligand design. The nitrogen atoms of the diamine can act as coordination sites for metal ions, and the electronic properties of the aromatic ring, modulated by the fluorine and chlorine substituents, can influence the stability and reactivity of the resulting metal complexes.

For instance, related phenylenediamine derivatives are known to form coordination polymers with various metal ions. The introduction of fluorine into the ligand framework can impact the crystal packing and the electronic structure of the metal center. Research on other fluorinated ligands has shown that they can be used to construct metal-organic frameworks (MOFs) or to tune the catalytic activity of metal complexes. It is plausible that ligands synthesized from this compound could exhibit interesting coordination behavior and find applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

A significant frontier in the application of 2-Chloro-6-fluorobenzene-1,4-diamine derivatives lies in the control of stereochemistry. The development of synthetic routes that can introduce chirality in a predictable and efficient manner is of paramount importance, particularly for applications in medicinal chemistry and materials science.

Future research should focus on the stereoselective functionalization of the diamine scaffold. One promising, yet unexplored, approach involves the use of chiral catalysts to differentiate between the two prochiral amino groups or the enantiotopic faces of the aromatic ring during functionalization reactions. Furthermore, adapting modern synthetic methods, such as frustrated Lewis pair (FLP) mediated C-F bond activation, could lead to the stereoselective formation of new C-C or C-heteroatom bonds, yielding enantioenriched products from this achiral precursor. nih.gov The development of such methodologies would provide access to a wide array of chiral building blocks that are currently difficult to synthesize. nih.gov

| Research Focus | Potential Methodology | Desired Outcome |

| Chiral Amine Differentiation | Asymmetric catalysis using chiral transition metals or organocatalysts. | Synthesis of non-C2-symmetric chiral ligands and synthons. |

| Enantioselective C-F Activation | Frustrated Lewis Pair (FLP) chemistry with chiral Lewis bases. nih.gov | Access to enantioenriched fluorinated compounds. nih.gov |

| Diastereoselective Derivatization | Reaction with chiral auxiliaries followed by functionalization and removal. | Controlled synthesis of specific diastereomers for structure-activity relationship studies. |

Advanced Catalytic Applications for Selective Functionalization

Future investigations could explore the synthesis of novel organocatalysts derived from this diamine. For instance, chiral 1,2-benzenediamine scaffolds have been successfully used to create bifunctional organocatalysts for various asymmetric reactions. mdpi.comresearchgate.net A similar strategy could be applied to this compound to develop catalysts where the amino groups act as hydrogen-bond donors to activate substrates. Research into the selective functionalization of one amine group over the other, or the selective substitution of one halogen, would enable the creation of a diverse library of catalysts with tailored steric and electronic properties.

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are powerful tools for generating molecular complexity with high efficiency and atom economy. nih.govfrontiersin.org The presence of two primary amine functionalities makes this compound an ideal substrate for a variety of MCRs.

An unexplored avenue is the systematic integration of this diamine into well-established MCRs such as the Ugi, Passerini, or Strecker reactions. nih.gov Such an approach would enable the rapid synthesis of large libraries of complex molecules built around the 2-chloro-6-fluorophenyl core. These libraries could then be screened for biological activity or material properties. The differential reactivity of the two amino groups, influenced by the adjacent halogen atoms, could also be exploited to achieve regioselective MCRs, further expanding the accessible chemical space.

| Multicomponent Reaction | Potential Reactants | Resulting Scaffold |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Complex α-acylamino carboxamide derivatives. |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, Aldehyde | Dihydropyridine-fused heterocyclic systems. frontiersin.org |

| Povarov Reaction | Aldehyde, Activated Alkene | Tetrahydroquinoline derivatives. nih.gov |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful predictive tool for exploring the potential of this compound without the need for extensive empirical synthesis. Quantum chemical calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule.

Future research should leverage computational modeling to design novel derivatives with tailored properties. For example, density functional theory (DFT) calculations can predict how additional substituents would affect the nucleophilicity of the amino groups or the susceptibility of the C-Cl and C-F bonds to cleavage. This in-silico approach can guide synthetic efforts by identifying promising target molecules for applications ranging from catalysis to the development of new electronic materials. Such studies could also elucidate the mechanisms of potential reactions, predicting transition states and activation energies to rationalize observed reactivity or guide the discovery of new transformations.

Exploration of Supramolecular Interactions Involving Halogen and Amine Groups

The amine (N-H) and halogen (F, Cl) groups on the this compound scaffold are all capable of participating in non-covalent interactions, such as hydrogen and halogen bonding. These interactions are fundamental to crystal engineering, molecular recognition, and the formation of self-assembling systems.

A largely unexplored research area is the systematic study of the supramolecular chemistry of this compound and its derivatives. Investigations could focus on co-crystallization experiments with various hydrogen and halogen bond acceptors and donors to understand the preferred interaction motifs. The formation of molecular complexes, similar to those observed between hexafluorobenzene (B1203771) and benzene (B151609), could also be explored. nih.gov A deeper understanding of these non-covalent interactions could pave the way for the rational design of new co-crystals, liquid crystals, and functional organic materials with predictable solid-state structures and properties.

Mechanistic Studies on Less-Explored Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations. For this compound, several reaction pathways remain mechanistically ambiguous.

Future work should focus on detailed mechanistic studies of its reactions, particularly nucleophilic aromatic substitution (SNAr). Key questions include the relative reactivity of the fluorine versus chlorine substituent under various conditions and the role of the amino groups in activating or deactivating the ring towards substitution. nih.gov Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates would provide valuable insights. Elucidating these mechanisms will enable chemists to selectively and predictably functionalize the aromatic core, unlocking more advanced synthetic applications for this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.